molecular formula C7H8N2O5S B2671423 N-methoxy-2-nitrobenzenesulfonamide CAS No. 1061696-67-0

N-methoxy-2-nitrobenzenesulfonamide

Cat. No.: B2671423
CAS No.: 1061696-67-0
M. Wt: 232.21
InChI Key: IWXQZFJHLGOLHE-UHFFFAOYSA-N
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Description

N-methoxy-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S . It has a molecular weight of 232.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Secondary Amines

N-methoxy-2-nitrobenzenesulfonamide is involved in the preparation of secondary amines. Fukuyama, Jow, and Cheung (1995) demonstrated that 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in high yields. These sulfonamides can then be deprotected, giving secondary amines (Fukuyama, Jow, & Cheung, 1995).

Analytical Applications

Gowda, Trieff, Ramanujam, Malinski, Kadish, and Mahadevappa (1983) explored the use of sodium N-bromo-p-nitrobenzenesulfonamide as an oxidizing titrant in analytical chemistry. This compound is effective for the direct titration of various reducing agents, offering a simple and rapid methodology with minimal errors (Gowda et al., 1983).

Nitroxyl-Releasing Characteristics

Aizawa, Nakagawa, Matsuo, Kawai, Ieda, Suzuki, and Miyata (2013) synthesized a series of Piloty's acid derivatives, including N-hydroxy-2-nitrobenzenesulfonamide, to evaluate their HNO-releasing activity under physiological conditions. This research highlighted the potential therapeutic applications of these compounds, particularly in the cardiovascular system (Aizawa et al., 2013).

Electrochemical Studies

Asirvatham and Hawley (1974) conducted electrochemical studies on p-nitrobenzenesulfonamide, providing insights into its redox behavior. These studies are crucial for understanding the compound's chemical properties and potential applications in various fields (Asirvatham & Hawley, 1974).

Solid-Phase Synthesis

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride. These compounds have been used as key intermediates in various chemical transformations, indicating their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Synthesis of Benzhydrylamines

Kisseljova, Smyslová, and Krchňák (2014) demonstrated the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. These compounds are important intermediates for the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Safety and Hazards

While specific safety and hazard information for N-methoxy-2-nitrobenzenesulfonamide was not found, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-methoxy-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXQZFJHLGOLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-nitrobenzene sulfonyl chloride (28.8 g, 130 mmol) was added within 30 min to a solution of O-methylhydroxylamine hydrochloride (11.7 g, 141 mmol) in pyridine (100 ml) accompanied by stirring and water cooling. After the addition the mixture was stirred for a further 30 min at room temperature (RT), mixed with ice (200-300 g) and acidified with concentrated HCl to pH 2-3. The still-cold suspension was sucked out, the precipitate carefully washed with ice water and dried. 26.4 g (87%) of the sulfamide 1 was obtained as a yellowish solid with a melting point of 133-136° C. 1H-NMR (DMSO-D6, 300 MHz): δ=3.67 (s, 3H), 7.92-8.06 (m, 4H), 11.05 (s, 1H) ppm.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 (± 50) g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

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